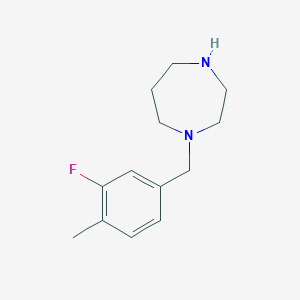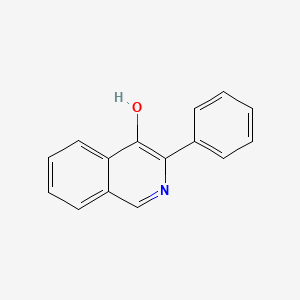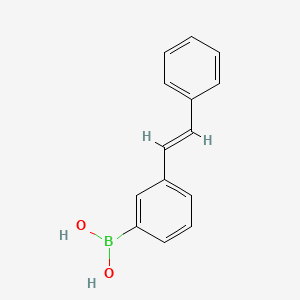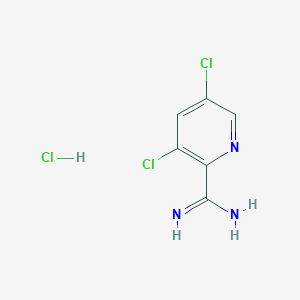
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by a quinoline core structure with a phenyl group attached to the first carbon and a hydroxyl group on the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . Another method includes the reaction of benzoyl chloride or benzoic acid with phenethylamine and alkali metal hydroxide to form N-(2-phenethyl)benzamide, which is then cyclized using phosphorus pentoxide and chloride phosphorus in a benzene solvent .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different tetrahydroquinoline derivatives.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions include quinoline derivatives, substituted phenyl compounds, and various tetrahydroquinoline analogs.
Scientific Research Applications
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable candidate for drug development.
Medicine: It is explored for its potential therapeutic effects in treating neurodegenerative diseases and other medical conditions.
Industry: The compound is used in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, receptor agonist, or antagonist, depending on the specific biological context. The compound’s hydroxyl group and phenyl ring play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroquinolin-3-ol can be compared with other similar compounds such as:
1,2,3,4-Tetrahydroquinoline: Lacks the phenyl and hydroxyl groups, resulting in different chemical and biological properties.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but lacks the hydroxyl group, affecting its reactivity and applications.
1,2,3,4-Tetrahydroquinolin-3-ol: Similar but without the phenyl group, leading to variations in its chemical behavior and uses.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity, making it a versatile compound in various research and industrial applications.
Properties
CAS No. |
3297-75-4 |
|---|---|
Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-phenyl-3,4-dihydro-2H-quinolin-3-ol |
InChI |
InChI=1S/C15H15NO/c17-14-10-12-6-4-5-9-15(12)16(11-14)13-7-2-1-3-8-13/h1-9,14,17H,10-11H2 |
InChI Key |
QIUKNCLOOBFEAK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C2=CC=CC=C21)C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Acetyl-1,8a-dihydroimidazo[1,2-a]pyridin-2-yl acetate](/img/structure/B11884334.png)
![Ethyl 4-oxo-4H-thieno[3,2-d][1,3]oxazine-2-carboxylate](/img/structure/B11884341.png)





![Spiro[benzo[e][1,3]oxazine-4,4'-piperidin]-2(3H)-one](/img/structure/B11884379.png)
![2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B11884381.png)
![8-Bromo-2-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11884387.png)

